molecular formula C14H17N3O2 B11858064 Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- CAS No. 59288-17-4

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-

Cat. No.: B11858064
CAS No.: 59288-17-4
M. Wt: 259.30 g/mol
InChI Key: OZISUROFJWDSRG-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromenone core, which is a derivative of coumarin, and is functionalized with an amino group and a methylpiperazine moiety. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpiperazine with a suitable chromenone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized chromenones, reduced dihydrochromenones, and various substituted derivatives with modified functional groups.

Scientific Research Applications

3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(trifluoromethyl)benzoic acid
  • 3-Amino-4-isopropenyl-benzoic acid
  • 3-Amino-4-ethylamino-benzoic acid

Uniqueness

Compared to similar compounds, 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone core and the piperazine moiety makes it particularly versatile for various applications in research and industry.

Properties

CAS No.

59288-17-4

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-amino-4-(4-methylpiperazin-1-yl)chromen-2-one

InChI

InChI=1S/C14H17N3O2/c1-16-6-8-17(9-7-16)13-10-4-2-3-5-11(10)19-14(18)12(13)15/h2-5H,6-9,15H2,1H3

InChI Key

OZISUROFJWDSRG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)N

Origin of Product

United States

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